molecular formula C7H11NO B13252221 1-(1-Methyl-1H-pyrrol-2-yl)ethanol CAS No. 56423-58-6

1-(1-Methyl-1H-pyrrol-2-yl)ethanol

Cat. No.: B13252221
CAS No.: 56423-58-6
M. Wt: 125.17 g/mol
InChI Key: PMKXQKXXIDQEAG-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with acetaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(1-methyl-1H-pyrrol-2-yl)ethanone.

    Reduction: Reduction reactions can convert the compound into 1-(1-methyl-1H-pyrrol-2-yl)ethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 1-(1-methyl-1H-pyrrol-2-yl)ethanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: A closely related compound with a ketone functional group instead of a hydroxyl group.

    2-acetyl-1-methylpyrrole: Another derivative of pyrrole with similar structural features.

Uniqueness

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

56423-58-6

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)ethanol

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-3-5-8(7)2/h3-6,9H,1-2H3

InChI Key

PMKXQKXXIDQEAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1C)O

Origin of Product

United States

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